tert-butyl N-[1-(3-aminopropyl)cyclopropyl]carbamate
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Overview
Description
tert-butyl N-[1-(3-aminopropyl)cyclopropyl]carbamate: is a chemical compound with the molecular formula C11H22N2O2 and a molecular weight of 214.31 g/mol . It is often used in various biochemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(3-aminopropyl)cyclopropyl]carbamate typically involves the reaction of tert-butyl carbamate with 1-(3-aminopropyl)cyclopropane under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate bond .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise temperature and pressure control .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[1-(3-aminopropyl)cyclopropyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, alcohols, and amines.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often leading to the formation of primary amines.
Substitution: Substituted carbamates with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[1-(3-aminopropyl)cyclopropyl]carbamate is used as a building block for the synthesis of more complex molecules. It is often employed in the development of new synthetic methodologies and the study of reaction mechanisms .
Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It is also used in the development of new biochemical assays and the investigation of enzyme kinetics .
Medicine: In the field of medicine, this compound is explored for its potential therapeutic applications. It is used in the development of new drugs and the study of drug-receptor interactions .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(3-aminopropyl)cyclopropyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- tert-butyl N-(3-aminopropyl)carbamate
- tert-butyl N-(3-hydroxypropyl)carbamate
- N-Boc-1,3-diaminopropane
Uniqueness: tert-butyl N-[1-(3-aminopropyl)cyclopropyl]carbamate is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of ring strain and conformational rigidity in chemical and biological systems .
Properties
CAS No. |
1785550-19-7 |
---|---|
Molecular Formula |
C11H22N2O2 |
Molecular Weight |
214.3 |
Purity |
95 |
Origin of Product |
United States |
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